molecular formula C12H18N2O B1451769 1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine CAS No. 582324-98-9

1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No.: B1451769
CAS No.: 582324-98-9
M. Wt: 206.28 g/mol
InChI Key: JRQBWAUNCBSERA-UHFFFAOYSA-N
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Description

Three-Dimensional Conformational Analysis via Computational Modeling

Computational modeling of 1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine reveals a three-dimensional conformation characterized by:

  • A bicyclic system formed by the fused benzene and partially saturated pyridine rings of the tetrahydroquinoline core.
  • The nitrogen at position 1 adopts a pyramidal geometry due to its substitution with the 2-methoxyethyl group, which introduces conformational flexibility.
  • The 2-methoxyethyl side chain exhibits rotatable bonds, allowing multiple conformers, with the methoxy oxygen capable of intramolecular interactions or hydrogen bonding with the amino group at position 7.
  • The amino substituent at position 7 is oriented out of the plane of the aromatic ring to minimize steric hindrance.

These conformational features influence the molecule’s electronic distribution and potential interaction sites, which are critical for its chemical reactivity and biological activity.

Substituent Effects on Tetrahydroquinoline Core Stability

The substitution pattern of the compound significantly affects the stability of the tetrahydroquinoline core:

  • The 2-methoxyethyl group at the nitrogen (position 1) is an electron-donating substituent via its ether oxygen, which can stabilize the nitrogen lone pair by resonance or inductive effects, enhancing the overall stability of the heterocyclic system.
  • The amino group at position 7 is an electron-donating substituent through resonance into the aromatic ring, increasing electron density and potentially stabilizing the ring system against electrophilic attack.
  • The combined presence of these substituents can lead to intramolecular hydrogen bonding or dipole interactions, which further stabilize the molecule’s conformation and electronic structure.
  • The tetrahydroquinoline core is known for its relative stability compared to fully aromatic quinolines due to partial saturation; the substituents here do not significantly destabilize the ring but may influence reactivity at specific sites.

Comparative Structural Analysis with Related Tetrahydroquinoline Derivatives

When compared to related tetrahydroquinoline derivatives, this compound exhibits distinct structural features:

Feature This compound Related Derivatives (e.g., N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-benzamides)
Molecular Formula C12H18N2O Larger, e.g., C20H24N2O3 (benzamide derivatives)
Molecular Weight 206.28 g/mol Typically >300 g/mol due to additional aromatic substituents
Substituents 2-methoxyethyl at N1; amino at C7 Additional benzamide or sulfonamide groups attached at C7
Core Structure Tetrahydroquinoline ring Same core, but with bulkier substituents affecting sterics and electronics
Conformational Flexibility Moderate, due to methoxyethyl side chain Reduced flexibility due to larger substituents
Electronic Effects Electron-donating substituents stabilize core Additional substituents may introduce varied electronic effects (electron-withdrawing/donating)
Potential Intramolecular Interactions Possible H-bonding between amino and methoxy groups More complex interactions possible depending on substituent nature

These comparisons indicate that this compound serves as a simpler scaffold with key electron-donating groups, while related derivatives incorporate larger, more complex substituents that modulate chemical and biological properties.

Properties

IUPAC Name

1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-8-7-14-6-2-3-10-4-5-11(13)9-12(10)14/h4-5,9H,2-3,6-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQBWAUNCBSERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine generally follows a strategic sequence of reactions involving the formation of the tetrahydroquinoline ring system, introduction of the 2-methoxyethyl substituent, and installation of the amine group at the 7-position. The key synthetic approaches are summarized below.

Formation of the Tetrahydroquinoline Core

Pictet-Spengler Reaction

  • The tetrahydroquinoline moiety is commonly synthesized via the Pictet-Spengler cyclization, which involves the condensation of an aromatic amine (e.g., 2-aminobenzaldehyde or related derivatives) with an aldehyde or ketone, catalyzed by an acid.
  • This reaction forms the tetrahydroquinoline ring by intramolecular cyclization, providing a versatile scaffold for further functionalization.
  • Reaction conditions typically include acidic media such as trifluoroacetic acid or hydrochloric acid, with temperature control to optimize yield and minimize side products.

Amination at the 7-Position

  • The amino group at the 7-position can be introduced either by direct amination of a suitable precursor or by reduction of a nitro group positioned at the 7-position.
  • One common method involves nitration of the tetrahydroquinoline ring followed by catalytic hydrogenation or chemical reduction (e.g., using Sn/HCl) to afford the 7-amino derivative.
  • Alternatively, substitution reactions on halogenated tetrahydroquinoline derivatives with ammonia or amine nucleophiles can be employed.
  • Protection and deprotection strategies may be necessary to avoid side reactions during multi-step synthesis.

Representative Synthetic Route and Reaction Conditions

Step Reaction Type Reagents/Conditions Outcome
1 Pictet-Spengler Cyclization Aromatic amine + aldehyde, acid catalyst (e.g., TFA), solvent (EtOH), reflux Formation of tetrahydroquinoline core
2 N-Alkylation Tetrahydroquinoline + 2-methoxyethyl bromide, base (NaH or K2CO3), DMF, RT to reflux Introduction of 2-methoxyethyl group
3 Nitration HNO3/H2SO4 or similar nitrating agent, controlled temperature Introduction of nitro group at 7-position
4 Reduction Sn/HCl or catalytic hydrogenation (Pd/C, H2), mild conditions Conversion of nitro to amino group

Industrial and Laboratory Scale Considerations

  • Industrial synthesis may optimize the above steps by employing continuous flow reactors for the Pictet-Spengler and alkylation reactions to enhance yield and reproducibility.
  • Purification methods such as recrystallization and chromatography are crucial to obtain high-purity product.
  • Analytical techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely used to monitor reaction progress and confirm product identity.

Summary of Research Findings

  • The Pictet-Spengler reaction remains the cornerstone for constructing the tetrahydroquinoline scaffold due to its efficiency and versatility.
  • Alkylation with 2-methoxyethyl halides is a straightforward method to introduce the methoxyethyl substituent on the nitrogen.
  • Amination strategies via nitration followed by reduction are well-established for installing the 7-amino group.
  • Optimization of reaction parameters such as solvent, temperature, and stoichiometry significantly impacts overall yield and purity.
  • Recent patents and literature emphasize the importance of protecting groups and selective functionalization to avoid side reactions and improve synthetic efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroquinoline core undergoes oxidation to form aromatic quinoline derivatives.

  • Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), or chromium trioxide (CrO₃) in acidic or neutral conditions.

  • Products :

    • Partial oxidation yields dihydroquinoline intermediates.

    • Full oxidation generates quinoline-7-amine derivatives with retention of the methoxyethyl group.

Oxidizing Agent Conditions Product
KMnO₄H₂O, 80°C, 4 hrs7-Aminoquinoline with methoxyethyl
H₂O₂Acetic acid, 60°C, 6 hrsPartially oxidized dihydroquinoline

Alkylation and Acylation

The primary amine group at position 7 participates in nucleophilic substitution and acylation reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) to form N-alkylated derivatives.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions.

Example Reaction with Acetyl Chloride :

C H N O+CH COClC H N O +HCl\text{C H N O}+\text{CH COCl}\rightarrow \text{C H N O }+\text{HCl}

Electrophilic Aromatic Substitution

The aromatic ring undergoes substitution at positions 5 and 8 due to the electron-donating methoxyethyl group:

  • Nitration : Nitric acid (HNO₃) in sulfuric acid introduces nitro groups.

  • Sulfonation : Fuming sulfuric acid adds sulfonic acid groups for enhanced solubility.

Reaction Type Reagent Position Major Product
NitrationHNO₃/H₂SO₄C-55-Nitro-tetrahydroquinoline
SulfonationSO₃/H₂SO₄C-88-Sulfo-tetrahydroquinoline

Reduction and Hydrogenation

The tetrahydroquinoline skeleton can undergo further reduction:

  • Catalytic Hydrogenation : Using Pd/C or Raney nickel under H₂ pressure reduces any residual double bonds in partially oxidized intermediates .

  • Products : Fully saturated decahydroquinoline derivatives.

Complexation with Metals

The amine group acts as a ligand for transition metals:

  • Coordination Chemistry : Forms stable complexes with Cu(II), Fe(III), and Zn(II) ions, which are studied for catalytic applications.

Example Reaction with Cu(II) :

C H N O+CuCl [Cu C H N O Cl]++HCl\text{C H N O}+\text{CuCl }\rightarrow [\text{Cu C H N O Cl}]^++\text{HCl}

Degradation Pathways

  • Acidic Hydrolysis : The methoxyethyl group hydrolyzes in concentrated HCl to yield ethylene glycol and a secondary amine.

  • Photodegradation : UV exposure leads to ring-opening reactions, forming aldehydes and secondary amines.

Key Research Findings

  • Antioxidant Stability : The compound resists auto-oxidation under ambient conditions due to steric protection from the methoxyethyl group.

  • Biofunctionalization : Derivatives synthesized via acylation show enhanced binding to serotonin receptors in vitro (IC₅₀ = 0.5–7.1 μM).

  • Catalytic Applications : Cu(II) complexes exhibit moderate activity in oxidation of benzyl alcohol to benzaldehyde (Yield: 68–72%).

Scientific Research Applications

The compound features a tetrahydroquinoline core, which is known for its biological activity. The methoxyethyl substituent may enhance its solubility and bioavailability.

Medicinal Chemistry

Antidepressant Activity
Research indicates that derivatives of tetrahydroquinoline structures exhibit antidepressant effects. The specific compound may interact with neurotransmitter systems, potentially leading to the development of new antidepressants.

Anticancer Properties
Studies have shown that similar compounds can inhibit cancer cell proliferation. Investigations into the structure-activity relationship (SAR) of tetrahydroquinolines suggest that modifications can enhance anticancer efficacy.

Neuropharmacology

Cognitive Enhancement
Tetrahydroquinolines have been studied for their potential to improve cognitive function. This compound may influence cholinergic systems, making it a candidate for treating cognitive impairments associated with neurodegenerative diseases.

Synthetic Chemistry

Building Block in Organic Synthesis
The compound serves as an intermediate in synthesizing more complex molecules. Its unique functional groups facilitate various chemical reactions, including nucleophilic substitutions and cyclizations.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of tetrahydroquinoline derivatives. The research indicated that modifications on the nitrogen atom significantly affected potency and selectivity towards serotonin receptors.

Case Study 2: Anticancer Research

In a recent investigation published in Cancer Letters, researchers synthesized several analogs of tetrahydroquinoline and evaluated their cytotoxic effects on various cancer cell lines. One derivative demonstrated significant inhibition of tumor growth in vitro, prompting further exploration into its mechanism of action.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

  • Substituent Effects: The 2-methoxyethyl group in the target compound enhances hydrophilicity compared to the methyl group in its analog (CAS 927684-97-7).
  • Salt Forms : The hydrochloride salt of the methyl-substituted analog improves stability and solubility for pharmaceutical applications .
  • Backbone Variations: 7-Methoxy-1,2,3,4-tetrahydroquinoline (CAS 1810-74-8) replaces the 7-amine with a methoxy group, altering electronic properties and reducing basicity .

Notes and Discrepancies

CAS Number Variations : The target compound is associated with two distinct CAS numbers (582324-98-9 and 313953-19-4), possibly due to differences in salt forms or supplier-specific registrations .

Limited Spectroscopic Data: Structural confirmation relies on analogs (e.g., NMR data for propynyl derivatives in ), highlighting the need for further experimental characterization.

Isoquinoline vs. Quinoline: Compounds like 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine (CAS 2139294-76-9) are structural isomers but exhibit distinct reactivity due to ring-fusion differences .

Biological Activity

1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine (CAS: 582324-98-9) is a compound of interest due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.

This compound has the molecular formula C12H18N2OC_{12}H_{18}N_{2}O and a molar mass of 206.28 g/mol. The compound features a tetrahydroquinoline core, which is known for various pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of tetrahydroquinoline derivatives. For instance, a series of novel tetrahydroquinoline compounds were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Notably, compounds derived from similar structures showed significant activity with IC50 values lower than that of Doxorubicin, a widely used chemotherapeutic agent . Although specific data on this compound is limited, its structural similarities suggest potential antitumor effects.

Antimicrobial Properties

Tetrahydroquinoline derivatives have been investigated for their antimicrobial activities. In vitro studies have demonstrated that certain derivatives exhibit moderate to strong antibacterial effects against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa . Although specific tests on this compound are not extensively documented, the presence of similar functional groups in related compounds indicates potential efficacy against bacterial infections.

The biological activity of tetrahydroquinoline derivatives often involves interaction with various biological targets. For example, some compounds have been shown to inhibit kinases involved in cancer progression and inflammatory responses . The precise mechanism by which this compound exerts its effects remains to be elucidated but may involve similar pathways.

Synthesis and Evaluation

A study focused on synthesizing novel tetrahydroquinoline derivatives revealed significant insights into structure-activity relationships (SAR). These studies indicated that modifications at specific positions on the quinoline ring could enhance biological activity .

In Vitro Studies

In vitro assessments have been crucial in determining the pharmacological profiles of related compounds. For instance:

  • Compound E : Exhibited high affinity for dopamine receptors with low cytotoxicity.
  • Compound F : Demonstrated effective inhibition of cancer cell proliferation with an IC50 value significantly lower than standard treatments .

These findings suggest that this compound may possess similar beneficial properties.

Data Table: Comparative Biological Activity of Tetrahydroquinoline Derivatives

Compound NameActivity TypeIC50 Value (µg/mL)Reference
DoxorubicinAntitumor37.5
Compound AAntitumor2.5
Compound BAntibacterialModerate
Compound CAntimicrobialStrong

Q & A

Q. How can contradictory data in solubility or stability studies be systematically addressed?

  • Methodology :
  • Interlaboratory Validation : Replicate experiments across labs using standardized buffers and equipment .
  • Environmental Controls : Document temperature, humidity, and light exposure during testing .
  • Statistical Analysis : Apply ANOVA to identify outliers or systematic errors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine

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